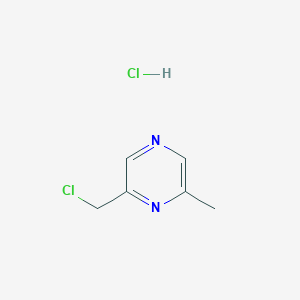

2-(Chloromethyl)-6-methylpyrazine hydrochloride

Description

BenchChem offers high-quality 2-(Chloromethyl)-6-methylpyrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-methylpyrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-methylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-3-8-4-6(2-7)9-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHRDGFWYBXHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document details the strategic rationale behind the chosen multi-step synthesis, starting from the commercially available precursor, 2,6-dimethylpyrazine. Each stage of the synthesis—N-oxidation, Boekelheide rearrangement, hydrolysis, chlorination, and salt formation—is meticulously described with both mechanistic insights and detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important heterocyclic building block.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is most effectively approached by functionalizing a pre-existing pyrazine core. Direct chlorination of a methyl group on 2,6-dimethylpyrazine is challenging to control and often results in a mixture of products. A more reliable and selective strategy involves activating a methyl group via the formation of a pyrazine-N-oxide, which can then undergo a facile rearrangement to introduce an oxygen functionality. This oxygenated intermediate is then readily converted to the desired chloromethyl group.

The overall synthetic strategy is outlined below:

An In-Depth Technical Guide to 2-(Chloromethyl)-6-methylpyrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes critical data on its chemical properties, reactivity, synthesis, and strategic applications, particularly in the field of pharmaceutical development.

Core Chemical and Physical Properties

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a bifunctional organic compound valued for its unique combination of a pyrazine core and a reactive chloromethyl group. The pyrazine ring is a common scaffold in bioactive molecules, and the chloromethyl group serves as a versatile electrophilic site for constructing more complex molecular architectures.[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics compared to its free base.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(chloromethyl)-6-methylpyrazine hydrochloride | |

| CAS Number | 1956319-38-2 | [2] |

| Molecular Formula | C₆H₈Cl₂N₂ | [2] (Derived) |

| Molecular Weight | 179.05 g/mol | [2] (Calculated) |

| Appearance | Typically a solid | (By analogy) |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3] |

Reactivity Profile and Mechanistic Considerations

The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride stems from the distinct reactivity of its two primary structural features: the pyrazine ring and the chloromethyl side chain.

The Electrophilic Chloromethyl Group

The primary site of reactivity is the chloromethyl (-CH₂Cl) group. The carbon atom is rendered highly electrophilic due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom and, to a lesser extent, the electron-deficient pyrazine ring. This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2).

This reactivity is the cornerstone of its application as a synthetic intermediate. It allows for the covalent attachment of the methylpyrazine moiety to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This is a fundamental strategy for elaborating the core structure into diverse libraries of compounds for drug discovery screening.[4]

The Pyrazine Core

Pyrazine is a diazine, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This structure makes the ring electron-deficient compared to benzene. This property influences the reactivity of the ring itself, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly if further activating groups are present. The electron-withdrawing nature of the ring also contributes to the reactivity of the attached chloromethyl group.

Stability and Incompatibilities

The compound is generally stable under normal storage conditions.[3] However, due to its reactive nature, it is incompatible with certain classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: Will deprotonate the hydrochloride salt to the free base, which may have different stability and solubility profiles. Strong bases can also act as nucleophiles, reacting with the chloromethyl group.

-

Strong Reducing Agents: May react with the chloro group or the pyrazine ring.[3]

-

Nucleophiles: As described, it will readily react with nucleophiles. This is its intended chemical function but must be controlled.

Upon thermal decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3]

Synthetic Pathway and a Model Protocol

The synthesis of 2-(chloromethyl)-6-methylpyrazine hydrochloride typically originates from a more readily available precursor, such as 2,6-dimethylpyrazine. The synthetic logic involves the selective functionalization of one of the methyl groups. A common and effective strategy is the conversion of a methyl group to a hydroxymethyl group, followed by chlorination.

Exemplary Protocol: Chlorination of 2-(Hydroxymethyl)-6-methylpyrazine

This protocol describes the final chlorination step, a critical conversion in the synthesis. The use of thionyl chloride (SOCl₂) is a field-proven method for converting primary alcohols to alkyl chlorides.[5]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials:

-

2-(Hydroxymethyl)-6-methylpyrazine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and drying tube

-

Rotary evaporator

Procedure:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet/drying tube.

-

Dissolution: Dissolve 1.0 equivalent of 2-(Hydroxymethyl)-6-methylpyrazine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction with thionyl chloride.

-

Addition of Thionyl Chloride: Add thionyl chloride (approx. 1.2 to 1.5 equivalents) dropwise to the stirred solution. The slow addition rate prevents a dangerous temperature spike and minimizes side reactions. Gaseous byproducts (SO₂ and HCl) will be evolved; ensure the fume hood has adequate ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be required to drive the reaction to completion.[5]

-

Workup: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired 2-(Chloromethyl)-6-methylpyrazine hydrochloride. The hydrochloride salt forms from the HCl generated in situ.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) or used directly in the next step if purity is sufficient.

Causality in Protocol Design:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Anhydrous conditions are essential to prevent decomposition of the reagent and ensure high yield.

-

Stoichiometry: A slight excess of thionyl chloride is used to ensure the complete conversion of the alcohol.

-

Temperature Control: The initial cooling mitigates the exothermicity of the reaction, enhancing safety and selectivity.

Strategic Applications in Drug Discovery

The primary value of this compound is as a molecular scaffold and building block. The pyrazine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its incorporation can modulate physicochemical properties such as solubility, polarity, and metabolic stability.

The chloromethyl group provides a direct and reliable chemical handle to conjugate the pyrazine core to other fragments, enabling the systematic exploration of chemical space around a pharmacophore.

This strategy is fundamental to Structure-Activity Relationship (SAR) studies. By reacting the core building block with a diverse set of amines, thiols, etc., chemists can rapidly generate a library of analogs to probe the binding pocket of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[6][7]

Predicted Spectroscopic Signature

| Technique | Predicted Characteristics |

| ¹H NMR | ~2.6 ppm (s, 3H): Protons of the methyl (-CH₃) group. ~4.8 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group, deshielded by the adjacent chlorine and pyrazine ring. ~8.5-8.7 ppm (2 x s, 2H): Two distinct singlets for the non-equivalent aromatic protons on the pyrazine ring. Broad singlet (variable): N-H proton from the hydrochloride salt. |

| ¹³C NMR | ~20-25 ppm: Methyl carbon. ~45-50 ppm: Chloromethyl carbon. ~140-160 ppm: Four distinct signals for the aromatic carbons of the pyrazine ring. |

| IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1550-1600: C=N and C=C ring stretches. ~650-800: C-Cl stretch. |

| Mass Spec (EI) | The molecular ion peak would correspond to the free base (m/z ~142.5). A characteristic M+2 peak at ~33% intensity of the molecular ion, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl or CH₂Cl. |

Safety, Handling, and Storage

Proper handling of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is essential due to its potential hazards.

| Hazard Category | GHS Information | Handling Protocol |

| Acute Toxicity | Warning: Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |

| Skin/Eye Irritation | Warning: Causes skin and serious eye irritation.[2] | Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible.[3] |

| Respiratory Irritation | Warning: May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] |

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and in a cool, dry environment.[3]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a high-value synthetic intermediate whose utility is rooted in its straightforward, predictable reactivity. The electrophilic chloromethyl group provides a reliable connection point for nucleophilic fragments, while the pyrazine core offers a proven heterocyclic scaffold for modulating biological activity and pharmacokinetic properties. For researchers in drug discovery and development, this compound represents an essential tool for the efficient construction and systematic evaluation of novel chemical entities.

References

- Fisher Scientific. Safety Data Sheet for 2-[3-(Chloromethyl)piperidino]-6-methylpyrazine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC59024CB&productDescription=2-%5B3-%28CHLOROMETHYL%29PIPERIDINO%5D-6-METHYLPYRAZINE+1G&vendorId=VN00033041&countryCode=US&language=en]

- Sigma-Aldrich. Product Page for 2-(Chloromethyl)-6-methylpyridine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641658]

- Fluorochem. Product Page for 2-(Chloromethyl)-6-methoxypyrazine hydrochloride. [URL: https://www.fluorochem.co.uk/product/f668542/2-(chloromethyl)-6-methoxypyrazine-hydrochloride]

- MySkinRecipes. Product Page for 2-(chloromethyl)pyrazine hydrochloride. [URL: https://www.myskinrecipes.com/shop/th/reagents/159332-2-chloromethylpyrazine-hydrochloride.html]

- Sigma-Aldrich. Safety Data Sheet for 2-Methylpyrazine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w330906]

- PubChem, National Center for Biotechnology Information. 2-Chloro-6-methylpyrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7170095]

- BLD Pharm. Product Page for 2-(Chloromethyl)-6-methylpyrazine. [URL: https://www.bldpharm.com/products/81831-69-8.html]

- Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. [URL: https://patents.google.

- Smolecule. Product Page for 2-(Chloromethyl)pyridine hydrochloride. [URL: https://www.smolecule.com/products/2-chloromethyl-pyridine-hydrochloride-6959-47-3]

- ChemicalBook. Safety Data Sheet for 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE. [URL: https://www.chemicalbook.com/sds/479683-64-2_cb.htm]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/sigma/225819]

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/6959-47-3.htm]

- Fisher Scientific. Safety Data Sheet for 2-(Chloromethyl)-2-methyloxirane. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434350050&productDescription=2-%28CHLOROMETHYL%29-2-METHYLOXIRANE%2C+9&vendorId=VN00024248&countryCode=US&language=en]

- Google Patents. Synthetic method of 2-chloromethylpyridinehydrochloride. [URL: https://patents.google.

- Google Patents. Synthetic method of 2-chloromethylpyridine hydrochloride. [URL: https://patents.google.

- Echemi. 2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE Safety Data Sheets. [URL: https://www.echemi.com/sds/2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE-cas-123624-90-8.html]

- Sigma-Aldrich. Product Page for 2-(Chloromethyl)pyrazine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/csc/ciah987f684d]

- R. A. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 177, 2019, pp. 123-162. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]

- T. J. Donohoe, et al. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules, vol. 27, no. 4, 2022, p. 1112. [URL: https://www.mdpi.com/1420-3049/27/4/1112]

- J. L. Kim, et al. "Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors." Journal of Medicinal Chemistry, vol. 53, no. 17, 2010, pp. 6387-6401. [URL: https://pubmed.ncbi.nlm.nih.gov/20701358/]

- R. A. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]

- ChemicalBook. 2-Methylpyrazine(109-08-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-08-0_1hnmr.htm]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 81831-69-8|2-(Chloromethyl)-6-methylpyrazine|BLD Pharm [bldpharm.com]

- 3. fishersci.ca [fishersci.ca]

- 4. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]

- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyrazine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS No. 1956319-38-2), a key heterocyclic building block in modern medicinal chemistry. The guide details the compound's chemical and physical properties, outlines a robust, field-proven synthetic pathway, and explores its critical role as a reactive intermediate in the synthesis of complex pharmaceutical agents. Furthermore, it covers essential analytical techniques for its characterization, as well as stringent safety and handling protocols required for its use in a research and development setting. This document is intended to serve as a vital resource for scientists engaged in drug discovery and process development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for designing novel therapeutics. The introduction of reactive functional groups, such as a chloromethyl moiety, onto the pyrazine ring transforms it into a versatile synthetic intermediate, enabling the facile construction of complex molecular architectures. 2-(Chloromethyl)-6-methylpyrazine hydrochloride is one such pivotal building block, offering a reactive electrophilic site for nucleophilic substitution, which is a cornerstone of many synthetic strategies in drug development.[2] Its hydrochloride salt form often provides improved stability and handling characteristics compared to the free base.

Compound Identification and Specifications

Proper identification and adherence to specifications are paramount for the successful application of any chemical intermediate in a regulated research and development environment.

| Property | Specification |

| IUPAC Name | 2-(Chloromethyl)-6-methylpyrazine hydrochloride |

| CAS Number | 1956319-38-2 |

| Molecular Formula | C₆H₈Cl₂N₂[3] |

| Molecular Weight | 179.05 g/mol |

| Canonical SMILES | CC1=CN=CC(CCl)=N1.[H]Cl[3] |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |

Synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride

The synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is typically achieved through a two-step process starting from the commercially available 2,6-dimethylpyrazine. This process involves a selective oxidation of one of the methyl groups to a hydroxymethyl group, followed by a chlorination reaction.

Step 1: Synthesis of 2-(Hydroxymethyl)-6-methylpyrazine

The initial step is the selective mono-oxidation of 2,6-dimethylpyrazine. While several oxidizing agents can be employed, a common and effective method involves the use of selenium dioxide (SeO₂) in a suitable solvent like dioxane or a mixture of water and pyridine. The causality behind this choice lies in the ability of SeO₂ to selectively oxidize activated methyl groups adjacent to a heteroaromatic ring system.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-6-methylpyrazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,6-dimethylpyrazine (1.0 eq) and a solvent such as dioxane.

-

Reagent Addition: While stirring, add selenium dioxide (1.0 - 1.2 eq) portion-wise to the solution. The reaction is often exothermic, so controlled addition is necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. The black selenium byproduct is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(hydroxymethyl)-6-methylpyrazine as a solid.

Caption: Step 2: Chlorination and salt formation.

Applications in Pharmaceutical Synthesis

The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride lies in its ability to act as an electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of the methylpyrazine moiety into a larger molecule, a common strategy in the synthesis of various kinase inhibitors and other therapeutic agents. The pyrazine core can form crucial interactions with the target protein, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

While specific FDA-approved drugs directly citing the use of CAS number 1956319-38-2 are not prevalent in publicly accessible literature, the structural motif is highly relevant. For instance, the synthesis of various investigational kinase inhibitors involves the coupling of a nucleophilic amine or thiol with a chloromethylated heteroaromatic compound, a reaction for which 2-(Chloromethyl)-6-methylpyrazine hydrochloride is an ideal synthon. [1]

Caption: General reaction scheme for the application of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group (a singlet around 2.6 ppm), the chloromethyl group (a singlet around 4.8 ppm), and two distinct signals for the aromatic protons on the pyrazine ring (two singlets between 8.4 and 8.7 ppm). The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the chloromethyl carbon, and the four carbons of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, 2-(Chloromethyl)-6-methylpyrazine, the expected molecular ion peak would be at m/z 142.59. Electron Ionization (EI) would likely show a prominent molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom or the chloromethyl group. [4][5]

Gas Chromatography (GC)

GC is a suitable method for assessing the purity of the free base or for monitoring the progress of the synthesis reactions. [4]When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for identity confirmation.

Analytical Workflow

Caption: A typical analytical workflow for compound characterization.

Safety, Handling, and Storage

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: As with many chloromethylated compounds, it can be corrosive and lachrymatory.

-

Reactivity: It is a reactive alkylating agent.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [6]

Handling and Storage

-

Handling: Handle only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Recommended storage temperature is typically 2-8°C.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Due to its reactivity, it should be quenched carefully by a trained chemist before disposal.

Conclusion

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity is well-defined, making it a reliable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the pursuit of novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). 2-(chloromethyl)pyrazine hydrochloride. Retrieved from [Link]

-

Arctom Chemicals. (n.d.). CAS NO. 1956319-38-2 | 2-(Chloromethyl)-6-methylpyrazine hydrochloride. Retrieved from [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Retrieved from [Link]

- Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

-

NIST. (n.d.). Pyrazine, 2-methyl-6-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

- Center for Chemical Process Safety (CCPS). (2010).

- Baxter, R. A., Newbold, G. T., & Spring, F. S. (1947). Pyrazine derivatives. Part I. 2-Hydroxy-3: 6-dimethylpyrazine. Journal of the Chemical Society (Resumed), 370.

- Ganesan, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1285.

- Google Patents. (n.d.). CA1146171A - 2-hydroxymethyl-pyrazine derivatives and process for their preparation.

- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-236.

- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

- He, Y., et al. (2021). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 87(15), e00531-21.

- Iannitelli, A., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8206.

- Kamal, A. M., & Al-Subaie, N. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

- Wang, X., et al. (2000). Simple synthesis of 6-methyl-4-hydroxy-2-pyrone. CN1288891A.

-

The Good Scents Company. (n.d.). 2-methyl-3(or 5)-(methyl thio) pyrazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

-

ResearchGate. (2003). Reactions of N-acylhydrazones with thionyl chloride. Retrieved from [Link]

-

ResearchGate. (2006). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[2][8]xathioles and their transformations. Retrieved from [Link]

- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

-

PubChem. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

-

ResearchGate. (1983). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

-

ResearchGate. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

-

PubMed. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 81831-69-8|2-(Chloromethyl)-6-methylpyrazine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine, 2-methyl-6-(methylthio)- [webbook.nist.gov]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to 2-(Chloromethyl)-6-methylpyrazine hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride (CAS No: 1956319-38-2), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's core physicochemical properties, molecular structure, and molecular weight. It further details a robust, field-proven protocol for its synthesis via chlorination of the corresponding alcohol precursor, explaining the mechanistic rationale behind the choice of reagents and reaction conditions. The guide explores the compound's strategic applications as a reactive intermediate in the synthesis of complex pharmaceutical agents, underscored by the dual functionality of its pyrazine core and electrophilic chloromethyl group. Finally, comprehensive safety, handling, and storage protocols are outlined to ensure its effective and safe utilization in a laboratory setting.

Core Molecular Attributes and Physicochemical Properties

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a bifunctional organic compound featuring a substituted pyrazine ring. The pyrazine moiety, a diazine heterocycle, is a common scaffold in bioactive molecules, and its utility is enhanced by the presence of a reactive chloromethyl group. This side chain acts as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions, thereby enabling the facile introduction of the methylpyrazine scaffold into larger, more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

Molecular Structure

The structure consists of a pyrazine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 6-position with a methyl (-CH₃) group. As a hydrochloride salt, one of the nitrogen atoms in the pyrazine ring is protonated, and a chloride ion (Cl⁻) serves as the counterion.

Caption: Molecular Structure of 2-(Chloromethyl)-6-methylpyrazine hydrochloride.

Quantitative Data Summary

The key identifying and physical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(chloromethyl)-6-methylpyrazine;hydrochloride | [1] |

| CAS Number | 1956319-38-2 | [1][2][3] |

| Molecular Formula | C₆H₈Cl₂N₂ | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| MDL Number | MFCD22576123 | [1] |

| Canonical SMILES | CC1=NC=C(CCl)C=N1.Cl | N/A |

Synthesis Protocol and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of 2-(Chloromethyl)-6-methylpyrazine hydrochloride involves the chlorination of its corresponding alcohol precursor, (6-methylpyrazin-2-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

Materials:

-

(6-methylpyrazin-2-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Diethyl ether or Hexane (for trituration)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Ice bath and heating mantle

Protocol:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Precursor Dissolution: Dissolve (6-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM.

-

Reagent Addition (Causality): Cool the solution to 0°C using an ice bath. This initial cooling is critical to moderate the highly exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions and ensuring controlled formation of the intermediate chlorosulfite ester. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The application of heat drives the Sₙi (internal nucleophilic substitution) mechanism, where the chlorosulfite ester collapses to form the desired alkyl chloride, releasing gaseous SO₂ and HCl.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude residue is the hydrochloride salt, formed in situ from the generated HCl.

-

Purification: The resulting solid residue can be purified by trituration or recrystallization. Add cold diethyl ether or hexane to the crude solid and stir vigorously. This process washes away any non-polar impurities, leaving the desired salt as a purified solid.

-

Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(Chloromethyl)-6-methylpyrazine hydrochloride.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Development

The strategic value of 2-(Chloromethyl)-6-methylpyrazine hydrochloride lies in its identity as a versatile heterocyclic building block.[5] The chloromethyl group is a readily displaceable leaving group, making it an ideal electrophilic partner for a wide range of nucleophiles.

-

Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions with amines, thiols, alcohols, and carbanions. This allows for the covalent linkage of the methylpyrazine scaffold to other pharmacophores, a common strategy for library synthesis and lead optimization in drug discovery programs.[6]

-

Scaffold for Bioactive Molecules: Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][7] By using this intermediate, medicinal chemists can efficiently synthesize novel analogues for screening campaigns.

-

Pharmaceutical Intermediates: It serves as a key intermediate in multi-step syntheses of complex Active Pharmaceutical Ingredients (APIs). The reliability of its reactions and the stability of the pyrazine core make it a valuable component in scalable synthetic routes.[7]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is an irritant. Based on data for analogous compounds, it should be considered harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[8] It is also a potential respiratory irritant.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Take precautionary measures against static discharge. Use spark-proof tools if handling large quantities.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

-

Acmec Biochemical Co., Ltd. (n.d.). 2-(Chloromethyl)-6-methylpyrazine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-(Chloromethyl)pyrazine: A Versatile Pharmaceutical Intermediate and Building Block. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyrazine. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). (3-Methylpyrazin-2-yl)methanamine hydrochloride. [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

- Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.

- Google Patents. (n.d.). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 147-185. [Link]

-

Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 6713-54-8[2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine]- Acmec Biochemical [acmec.com.cn]

- 3. 39204-47-2|2-(Chloromethyl)pyrazine|BLD Pharm [bldpharm.com]

- 4. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride: A Technical Guide

Introduction

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1] As a derivative of pyrazine, a core structure in many biologically active molecules, its precise structural elucidation is paramount for understanding its reactivity, and for quality control in synthetic processes.[2] This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Chloromethyl)-6-methylpyrazine hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established scientific principles and comparative analysis with structurally related compounds.

Molecular Structure

The structural integrity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is the foundation of its chemical behavior. The molecule consists of a central pyrazine ring substituted with a chloromethyl group and a methyl group at positions 2 and 6, respectively. The hydrochloride salt form indicates the protonation of one of the nitrogen atoms in the pyrazine ring.

Caption: Molecular structure of 2-(Chloromethyl)-6-methylpyrazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Chloromethyl)-6-methylpyrazine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | Singlet | 1H | Pyrazine ring proton |

| ~8.4-8.6 | Singlet | 1H | Pyrazine ring proton |

| ~4.8 | Singlet | 2H | -CH₂Cl |

| ~2.6 | Singlet | 3H | -CH₃ |

Interpretation and Rationale

The protonated pyrazine ring will exhibit two singlets in the aromatic region, typically between 8.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the substituents. The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet around 4.8 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The methyl protons (-CH₃) will likely resonate as a singlet at approximately 2.6 ppm. The use of a deuterated solvent like D₂O is common for hydrochloride salts to ensure solubility and to avoid a broad N-H proton signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-6-methylpyrazine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).[3] Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-Cl (C2) |

| ~150-155 | C-CH₃ (C6) |

| ~140-145 | Pyrazine ring CH |

| ~135-140 | Pyrazine ring CH |

| ~45 | -CH₂Cl |

| ~20 | -CH₃ |

Interpretation and Rationale

The ¹³C NMR spectrum will show four signals for the pyrazine ring carbons, with the carbons attached to the nitrogen and the substituents being the most downfield. The carbon of the chloromethyl group (-CH₂Cl) is expected around 45 ppm, while the methyl carbon (-CH₃) will be significantly more upfield, around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃, -CH₂Cl) |

| ~1600-1400 | Strong-Medium | C=N and C=C stretching vibrations of the pyrazine ring |

| ~1250-1200 | Medium | C-N stretching |

| ~750-700 | Strong | C-Cl stretch |

Interpretation and Rationale

The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[4] A key diagnostic peak will be the C-Cl stretching vibration, which is expected in the fingerprint region, typically between 750 and 700 cm⁻¹. The presence of the hydrochloride will likely result in broad absorptions in the 2700-2300 cm⁻¹ range, corresponding to the N⁺-H stretch.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet 6700 or equivalent.[3]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing further structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 142/144 | High | [M]⁺ (molecular ion peak, with isotopic pattern for Cl) |

| 107 | Medium | [M-Cl]⁺ |

| 93 | High | [M-CH₂Cl]⁺ (loss of chloromethyl radical) |

Interpretation and Rationale

In an EI-MS experiment, the molecular ion peak [M]⁺ is expected at m/z 142, corresponding to the free base 2-(chloromethyl)-6-methylpyrazine. A characteristic isotopic pattern with a peak at m/z 144 (approximately one-third the intensity of the m/z 142 peak) will confirm the presence of a single chlorine atom.[5] A significant fragment will likely be observed at m/z 93, resulting from the loss of the chloromethyl radical, which is a stable fragmentation pathway for such compounds. Another possible fragmentation is the loss of a chlorine radical to give a fragment at m/z 107.

Caption: Predicted fragmentation of 2-(Chloromethyl)-6-methylpyrazine in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and characterization of 2-(Chloromethyl)-6-methylpyrazine hydrochloride. While the presented data is predictive and based on sound spectroscopic principles and analysis of related structures, it serves as a reliable reference for researchers and scientists working with this compound. Experimental verification against these predicted values will provide definitive structural confirmation.

References

- BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- Gao, C., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Sharma, V., & Kumar, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum.

- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society.

- Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.

- PubChem. (n.d.). 2-Chloro-6-methylpyrazine.

- Bohme, T. M., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Brandán, S. A., et al. (2023). Experimental Infrared spectra of hydrochloride species of tacrine in.... ResearchGate.

- ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0)IR1.

- PMDA. (n.d.). INFRARED REFERENCE SPECTRA.

- SpectraBase. (n.d.). 2-Methylpyrazine - Optional[ATR-IR] - Spectrum.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for ensuring process efficiency, formulation viability, and the overall quality of the final active pharmaceutical ingredient (API). This document delineates the theoretical underpinnings and practical methodologies for characterizing these essential attributes.

Introduction to 2-(Chloromethyl)-6-methylpyrazine hydrochloride

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic compound featuring a pyrazine ring, a reactive chloromethyl group, and a methyl substituent. The hydrochloride salt form generally enhances the aqueous solubility of the parent compound. Its utility as a building block in organic synthesis is significant, particularly in the construction of more complex molecules with potential therapeutic applications. The inherent reactivity of the chloromethyl group, while synthetically advantageous, also presents challenges regarding the compound's stability.

| Property | Value | Source |

| Chemical Name | 2-(Chloromethyl)-6-methylpyrazine hydrochloride | N/A |

| CAS Number | 1956319-38-2 | N/A |

| Molecular Formula | C₆H₈Cl₂N₂ | N/A |

| Molecular Weight | 179.05 g/mol | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

Solubility Profile: A Multifaceted Consideration

The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The hydrochloride salt of 2-(Chloromethyl)-6-methylpyrazine is anticipated to be more water-soluble than its free base due to the ionic nature of the salt.[1] However, a comprehensive solubility profile requires assessment in a range of solvents.

Theoretical Framework

Solubility is governed by the principle of "like dissolves like." The polarity of 2-(Chloromethyl)-6-methylpyrazine hydrochloride, with its heterocyclic nitrogen atoms and the hydrochloride salt, suggests good solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also expected to be significant. Conversely, poor solubility is anticipated in nonpolar solvents like hexane and toluene.

Experimental Determination of Solubility

A robust determination of solubility requires well-defined experimental protocols. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[2]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

-

Preparation of Saturated Solutions: Add an excess of 2-(Chloromethyl)-6-methylpyrazine hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Ensuring Compound Integrity

The stability of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is a critical quality attribute. The presence of the reactive chloromethyl group makes the molecule susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][4]

Potential Degradation Pathways

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. This would lead to the formation of the corresponding hydroxymethyl derivative.

-

Thermal Decomposition: At elevated temperatures, pyrazine rings can undergo complex decomposition reactions, often initiated by bond fission and involving free radical mechanisms.[5] This can lead to fragmentation of the molecule.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, leading to degradation.[6]

-

Oxidation: The pyrazine ring and the chloromethyl group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol 2: Forced Degradation Study

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8]

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products remains constant.

Diagram 2: Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the intact parent compound from all its degradation products.

Key Considerations for Method Development:

-

Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like pyrazine derivatives.[9]

-

Detection: UV detection is suitable for pyrazine-containing compounds. The wavelength should be chosen to maximize the response for both the parent compound and its degradation products.

Recommended Storage and Handling

Based on the anticipated stability profile, the following storage and handling recommendations are provided:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes exposure to moisture and air, thereby reducing the risk of hydrolysis and oxidation.

-

Handling: When handling the compound, it is advisable to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to high temperatures and direct sunlight.

Conclusion

While specific experimental data for 2-(Chloromethyl)-6-methylpyrazine hydrochloride is not extensively available in the public domain, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of structurally related compounds. This guide provides a robust framework for the experimental determination of these critical parameters. By following the outlined protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, efficacy, and safety of processes and products involving this important chemical intermediate.

References

- Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences, 100(7), 2585–2603.

- Chylewska, A., et al. (2025). Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide. Benchchem.

- Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 311-316.

- BenchChem. (2025). Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide.

- Glomset, J. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Grochala, W., et al. (2008). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, (17), 2261-2269.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)

- ResearchG

- International Journal of Pharmaceutical Investigation. (n.d.).

- Chu, W., et al. (2025).

- ResearchGate. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.

- Krishna, A. D. (n.d.). 2-(Chloromethyl)-6-methoxypyrazine hydrochloride.

- MedCrave online. (2016).

- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- RJPT. (n.d.).

- Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.

- Waters. (n.d.).

- ResearchGate. (2025).

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Informa Healthcare. (2012).

- Biomedical Journal of Scientific & Technical Research. (2022).

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- NCERT. (n.d.).

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyrazine hydrochloride | 210037-98-2.

- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.

- PubMed. (2016).

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- AmbioPharm. (n.d.).

- YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.

- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Taylor & Francis Online. (2022).

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.

- BLD Pharm. (n.d.). 81831-69-8|2-(Chloromethyl)-6-methylpyrazine.

- MDPI. (n.d.).

- Biotech Spain. (2025).

- PubChem. (n.d.). 2-Chloro-6-methylpyrazine.

- PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties.

- PubMed. (2011). Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions.

Sources

- 1. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-(Chloromethyl)-6-methylpyrazine hydrochloride

Abstract

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry. Its intrinsic reactivity, conferred by the electrophilic chloromethyl group attached to the electron-deficient pyrazine core, makes it a highly valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, core research applications, and best-practice experimental protocols. We will explore its pivotal role as a key intermediate in the synthesis of high-profile pharmaceutical agents, including kinase inhibitors for oncology and other pharmacologically active molecules. By explaining the causality behind synthetic strategies and providing detailed, validated methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.

Introduction: A Versatile Heterocyclic Synthon

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological targets. Among these, pyrazine derivatives are of particular importance. The 2-(Chloromethyl)-6-methylpyrazine moiety, available as its stable hydrochloride salt, has emerged as a preferred building block for introducing a methylpyrazine group into target molecules.

Chemical Properties and Reactivity Profile

The utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is rooted in its distinct chemical reactivity. The pyrazine ring is an electron-withdrawing system, which significantly activates the adjacent chloromethyl group toward nucleophilic attack. This makes the methylene carbon a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles.

The hydrochloride salt form enhances the compound's stability and shelf-life, making it easier to handle and store compared to the free base. However, in reaction media, a base is typically required to neutralize the HCl and liberate the reactive free base for subsequent coupling reactions.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ · HCl |

| Molecular Weight | 179.05 g/mol |

| CAS Number | 1083313-91-3 (for HCl salt) |

| Appearance | Off-white to light yellow solid |

| Core Reactivity | Electrophilic (SN2 Substitution) |

The primary mode of reactivity is the displacement of the chloride ion by nucleophiles such as primary/secondary amines, thiols, and alcohols, enabling the facile construction of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1]

Core Application: Intermediate in Kinase Inhibitor Synthesis

A major application of 2-(Chloromethyl)-6-methylpyrazine hydrochloride is in the development of small-molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy. The pyrazine scaffold is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

Case Study: Synthesis of c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant signaling is implicated in numerous cancers.[2] Many potent c-Met inhibitors utilize a substituted pyrazine or related heterocyclic core to achieve high-affinity binding.[3][4][5] 2-(Chloromethyl)-6-methylpyrazine serves as a crucial starting material for building molecules that target this kinase.

Causality of Experimental Design: The synthetic strategy involves coupling the electrophilic 2-(Chloromethyl)-6-methylpyrazine with a nucleophilic partner, typically an amine or aniline derivative, which forms the rest of the inhibitor scaffold. This SN2 reaction is a robust and high-yielding method to introduce the necessary methylpyrazine hinge-binding element.

General Synthetic Workflow and Protocol

The following diagram and protocol outline a representative workflow for the synthesis of a generic kinase inhibitor precursor using this key intermediate.

Caption: General workflow for SN2 coupling reactions.

Detailed Experimental Protocol:

-

Objective: To synthesize an N-substituted (6-methylpyrazin-2-yl)methanamine derivative.

-

Materials:

-

2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq)

-

Nucleophilic amine (R-NH₂) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the nucleophilic amine (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.

-

Add 2-(Chloromethyl)-6-methylpyrazine hydrochloride (1.0 eq) portion-wise to the suspension. The hydrochloride salt will react with the base, liberating the reactive free base in situ.

-

Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, gentle heating to 40-60°C can be applied to drive it to completion.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure target molecule.

-

-

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of starting materials and the appearance of a new peak with the expected mass of the product. Structural confirmation is achieved via ¹H NMR and ¹³C NMR spectroscopy.

Broader Applications in Drug Discovery

While its use in kinase inhibitors is prominent, the utility of 2-(Chloromethyl)-6-methylpyrazine hydrochloride extends to other areas of medicinal chemistry.

Synthesis of CNS-Active Agents

The pyrazine motif is also found in molecules targeting the central nervous system. A notable, though structurally distinct, example is Varenicline (Chantix), a smoking cessation aid that is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6][7] While Varenicline itself is a more complex tetracyclic molecule, the synthesis of related pyrazine-containing scaffolds often relies on similar foundational reactions where a chloromethyl-substituted heterocycle is a key electrophile.[8]

Fragment-Based Drug Discovery (FBDD)

The 2-methylpyrazine fragment is an attractive starting point in FBDD campaigns. Its small size, defined vector for chemical elaboration (via the chloromethyl handle), and known propensity to bind in ATP pockets make it an ideal fragment for screening against various targets. 2-(Chloromethyl)-6-methylpyrazine hydrochloride serves as a direct and convenient tool for chemists to elaborate initial fragment hits into more potent lead compounds.

Caption: Role in Fragment-Based Drug Discovery (FBDD).

Experimental Considerations and Best Practices

-

Handling and Stability: The compound is a hydrochloride salt, making it relatively stable and less volatile than its free base. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. As an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Choice of Base: The selection of a base is critical. A non-nucleophilic base like potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA) is preferred to avoid competition with the desired nucleophile.

-

Solvent Selection: Aprotic polar solvents like DMF, acetonitrile (ACN), or DMSO are ideal as they effectively dissolve the starting materials and facilitate the SN2 mechanism.

Conclusion and Future Outlook

2-(Chloromethyl)-6-methylpyrazine hydrochloride is a high-value, versatile reagent with proven applications in pharmaceutical research and development. Its primary role as a key intermediate in the synthesis of kinase inhibitors underscores its importance in modern oncology drug discovery. The straightforward and predictable reactivity of its activated chloromethyl group allows for reliable and scalable synthetic routes. As research into novel kinase inhibitors and other targeted therapies continues, the demand for such well-defined heterocyclic building blocks is expected to grow, ensuring that 2-(Chloromethyl)-6-methylpyrazine hydrochloride will remain an essential tool in the medicinal chemist's arsenal.

References

-

Synfacts. (2011). Synthesis of Triple Reuptake Inhibitor GSK1360707F. Thieme Chemistry.

-

Frontiers in Pharmacology. (2022). Design, Synthesis, and Biological Evaluation of[3][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health.

-

RSC Advances. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Institutes of Health.

-

HETEROCYCLES. (2014). A formal pcb-free synthesis of (-)-gsk1360707 via a double alkylation reaction.

-

ACS Publications. (n.d.). Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707.

-

Synfacts. (2010). Synthesis of Triple Reuptake Inhibitor (–)-GSK1360707. Thieme Chemistry.

-

PubMed. (2011). Concise synthesis of the antidepressive drug candidate GSK1360707 by a highly enantioselective gold-catalyzed enyne cycloisomerization reaction.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine.

-

Biosynth. (n.d.). 2-(Chloromethyl)-6-methoxypyrazine hydrochloride.

-

ACS Omega. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors.

-

Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-6-methylpyridine hydrochloride.

-

ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][10][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer.

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

-

PubChem. (n.d.). 2-Chloro-6-methylpyrazine. National Institutes of Health.

-

Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

-

ChemicalBook. (n.d.). Varenicline synthesis.

-

ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.

-

Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyrazine hydrochloride.

-

Google Patents. (n.d.). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

PubMed. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation.

-

Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Google Patents. (n.d.). Processes for the preparation of varenicline and intermediates thereof.

-

BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.

-

Daicel Pharma Standards. (n.d.). Varenicline Impurities Manufacturers & Suppliers.